N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromoethyl group, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 2-bromoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety.
Coupling reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reaction conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could produce sulfonic acid derivatives.
Scientific Research Applications
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic synthesis:
Biological studies: Researchers use this compound to study the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and protein interactions.
Industrial applications: It is employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromoethyl)benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(2-chloroethyl)-3-(trifluoromethyl)benzenesulfonamide: Contains a chloroethyl group instead of a bromoethyl group, leading to variations in reactivity and biological activity.
N-(2-bromoethyl)-4-(trifluoromethyl)benzenesulfonamide: The trifluoromethyl group is positioned differently on the benzene ring, affecting the compound’s steric and electronic properties.
Uniqueness
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the bromoethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The presence of both groups allows for versatile applications in synthetic chemistry and medicinal research, making it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c10-4-5-14-17(15,16)8-3-1-2-7(6-8)9(11,12)13/h1-3,6,14H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDKFSWCLFKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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